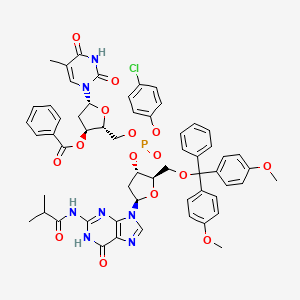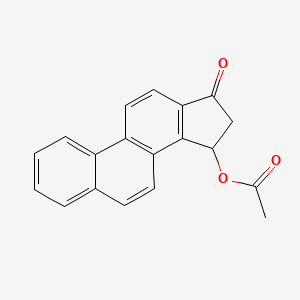
Ethanone, 2,2'-thiobis(1-(9H-fluoren-2-yl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethanone, 2,2’-thiobis(1-(9H-fluoren-2-yl)- is a chemical compound with the molecular formula C₃₀H₂₂O₂S. This compound is characterized by the presence of a thiobis group linking two ethanone moieties, each substituted with a 9H-fluoren-2-yl group. The unique structure of this compound makes it of interest in various fields of scientific research and industrial applications .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Ethanone, 2,2’-thiobis(1-(9H-fluoren-2-yl)- typically involves the reaction of 9H-fluoren-2-yl ethanone with a thiobis reagent under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent oxidation. The reaction conditions, such as temperature and solvent, are optimized to achieve high yield and purity of the product .
Industrial Production Methods
In an industrial setting, the production of Ethanone, 2,2’-thiobis(1-(9H-fluoren-2-yl)- may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures consistent quality and scalability of the production process .
Analyse Chemischer Reaktionen
Types of Reactions
Ethanone, 2,2’-thiobis(1-(9H-fluoren-2-yl)- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiobis group to a thiol or disulfide.
Substitution: The ethanone moieties can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. The reactions are typically carried out under controlled temperatures and in suitable solvents to ensure high selectivity and yield .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of Ethanone, 2,2’-thiobis(1-(9H-fluoren-2-yl)- can yield sulfoxides or sulfones, while reduction can produce thiols or disulfides .
Wissenschaftliche Forschungsanwendungen
Ethanone, 2,2’-thiobis(1-(9H-fluoren-2-yl)- has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of advanced materials and as a catalyst in various chemical processes.
Wirkmechanismus
The mechanism of action of Ethanone, 2,2’-thiobis(1-(9H-fluoren-2-yl)- involves its interaction with specific molecular targets and pathways. The thiobis group can form reversible bonds with thiol-containing biomolecules, affecting their function. Additionally, the fluorenyl groups can interact with aromatic residues in proteins, influencing their activity and stability .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-(9-Methyl-9H-fluoren-2-yl)-ethanone: Similar in structure but lacks the thiobis linkage.
1-(9-Propyl-9H-fluoren-2-yl)-ethanone: Contains a propyl group instead of the thiobis linkage.
1-(7-Acetyl-9-ethyl-9H-fluoren-2-yl)-ethanone: Substituted with an acetyl group.
Uniqueness
Ethanone, 2,2’-thiobis(1-(9H-fluoren-2-yl)- is unique due to the presence of the thiobis linkage, which imparts distinct chemical and physical properties. This linkage allows for specific interactions with thiol-containing biomolecules and enhances the compound’s stability and reactivity .
Eigenschaften
CAS-Nummer |
121305-19-9 |
|---|---|
Molekularformel |
C30H22O2S |
Molekulargewicht |
446.6 g/mol |
IUPAC-Name |
1-(9H-fluoren-2-yl)-2-[2-(9H-fluoren-2-yl)-2-oxoethyl]sulfanylethanone |
InChI |
InChI=1S/C30H22O2S/c31-29(21-9-11-27-23(15-21)13-19-5-1-3-7-25(19)27)17-33-18-30(32)22-10-12-28-24(16-22)14-20-6-2-4-8-26(20)28/h1-12,15-16H,13-14,17-18H2 |
InChI-Schlüssel |
XMAAUVGPTCRRQZ-UHFFFAOYSA-N |
Kanonische SMILES |
C1C2=CC=CC=C2C3=C1C=C(C=C3)C(=O)CSCC(=O)C4=CC5=C(C=C4)C6=CC=CC=C6C5 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



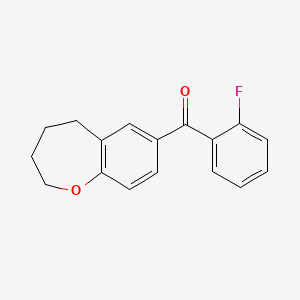
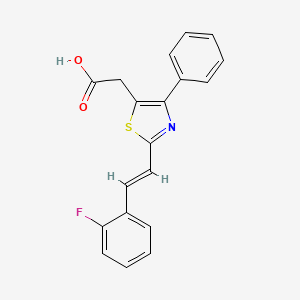
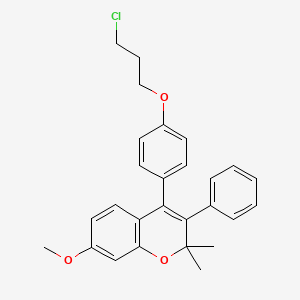

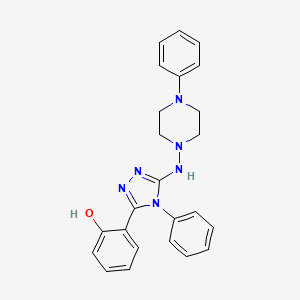


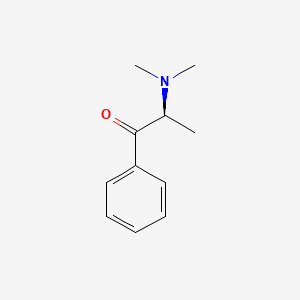
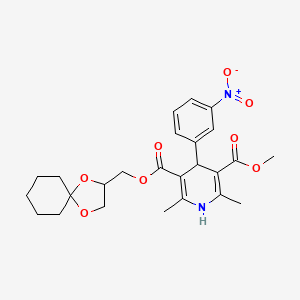
![aluminum;(2S,6aR,6aS,8aR)-10-[(2S,3R,4S,5S,6S)-6-carboxy-3-[(2R,3R,4S,5S,6S)-6-carboxy-3,4,5-trihydroxyoxan-2-yl]oxy-4,5-dihydroxyoxan-2-yl]oxy-2,4a,6a,6b,9,9,12a-heptamethyl-13-oxo-3,4,5,6,6a,7,8,8a,10,11,12,14b-dodecahydro-1H-picene-2-carboxylate](/img/structure/B12723293.png)
